molecular formula C5H4BrNO2 B2360569 3-Bromo-4-hydroxypyridin-2(1h)-one CAS No. 80791-79-3; 96245-97-5

3-Bromo-4-hydroxypyridin-2(1h)-one

Cat. No.: B2360569
CAS No.: 80791-79-3; 96245-97-5
M. Wt: 189.996
InChI Key: AZYBXXIHALNBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-hydroxypyridin-2(1H)-one (CAS: 96245-97-5) is a brominated pyridinone derivative characterized by a hydroxyl group at position 4 and a bromine atom at position 3 on the pyridinone ring. The hydroxyl group contributes to its acidity and hydrogen-bonding capacity, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in organic transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYBXXIHALNBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents (Positions) Key Functional Groups Similarity Score
3-Bromo-4-hydroxypyridin-2(1H)-one 96245-97-5 Br (3), OH (4) Hydroxyl, Bromine Reference
4-Bromo-1-methylpyridin-2(1H)-one 214342-63-9 Br (4), CH₃ (1) Methyl, Bromine 0.93
3-Bromo-1-methylpyridin-2(1H)-one 81971-38-2 Br (3), CH₃ (1) Methyl, Bromine 0.75
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 1227591-86-7 Br (3), CF₃ (4) Trifluoromethyl, Bromine 0.96
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one 1803696-06-1 Br (5), CHF₂ (4) Difluoromethyl, Bromine 0.96
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 832735-57-6 Br (4), CHF₂ (1) Difluoromethyl, Bromine N/A

Key Observations :

  • Positional Effects : Bromine at position 3 (target compound) vs. 4 or 5 alters regioselectivity in reactions. For example, bromine at position 3 directs electrophilic substitution to adjacent positions, whereas position 4 bromine may stabilize resonance structures differently .
  • N-Substitution: Methyl or difluoromethyl groups at the nitrogen (position 1) reduce ring planarity and acidity compared to the unsubstituted pyridinone in the target compound .

Physicochemical Properties

Acidity and Solubility
  • The hydroxyl group in this compound (pKa ~8–9) makes it more acidic than methyl- or trifluoromethyl-substituted analogs, enhancing solubility in polar solvents .
  • Trifluoromethyl derivatives (e.g., 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one) exhibit lower solubility in water but higher lipid permeability, relevant for drug delivery applications .
Spectroscopic Data
  • NMR Shifts : Hydroxyl protons in the target compound typically resonate at δ 10–12 ppm (¹H NMR, DMSO-d₆), while methyl groups in analogs like 4-Bromo-1-methylpyridin-2(1H)-one appear at δ 3.0–3.5 ppm . Bromine atoms cause deshielding of adjacent carbons, with C-3 in the target compound appearing at ~110 ppm (¹³C NMR) .

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